

# Ticagrelor-d4 chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ticagrelor-d4

Cat. No.: B15573000

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties and Structure of **Ticagrelor-d4**

## Introduction

Ticagrelor is a potent, direct-acting, and reversibly binding oral P2Y<sub>12</sub> receptor antagonist. It is a member of the cyclopentyl-triazolopyrimidine class and is clinically used to inhibit platelet aggregation in patients with acute coronary syndromes.[1][2] **Ticagrelor-d4** is a stable isotope-labeled analogue of Ticagrelor, in which four specific hydrogen atoms have been replaced with deuterium. This isotopic labeling makes **Ticagrelor-d4** an invaluable tool in pharmacokinetic studies, particularly as an internal standard for the quantification of Ticagrelor in biological matrices using mass spectrometry. Its chemical and biological behavior is virtually identical to that of the parent compound, but its increased mass allows for clear differentiation in mass spectrometric analyses.

## Chemical Structure

Ticagrelor is a complex molecule featuring a triazolopyrimidine core, which acts as an adenosine isostere, linked to a cyclopentane ring that mimics ribose.[1] The structure also includes a 3,4-difluorophenylcyclopropylamino group and a propylthio chain.

In **Ticagrelor-d4**, the isotopic labeling is specifically located on the 2-hydroxyethoxy side chain. The four hydrogen atoms on the ethylene glycol moiety are substituted with deuterium atoms.

IUPAC Name: (1S,2S,3R,5S)-3-[7-[[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[3][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy-d4)cyclopentane-1,2-diol

 Chemical Structure of Ticagrelor with Deuterium Labeling on the Ethoxy Side Chain

## Chemical and Physical Properties

The key physicochemical properties of Ticagrelor and its deuterated analogue are summarized below. The primary difference is the molecular weight, which is increased in **Ticagrelor-d4** due to the presence of four deuterium atoms.

Property	Ticagrelor	Ticagrelor-d4
Molecular Formula	C <sub>23</sub> H <sub>28</sub> F <sub>2</sub> N <sub>6</sub> O <sub>4</sub> S[1][6]	C <sub>23</sub> H <sub>24</sub> D <sub>4</sub> F <sub>2</sub> N <sub>6</sub> O <sub>4</sub> S[7]
Molecular Weight	522.57 g/mol [6][8]	526.59 g/mol [7]
CAS Number	274693-27-5[1][6]	1265911-54-3[7]
Appearance	Crystalline white to beige powder[8][9]	Solid (presumed white to off-white)
Aqueous Solubility	Approx. 10 mcg/mL[9]	Not specified, but expected to be similar to Ticagrelor
Purity	≥98% (HPLC)	Not specified, isotopic purity is a key parameter

## Mechanism of Action and Signaling Pathway

Ticagrelor exerts its antiplatelet effect by reversibly interacting with the P2Y<sub>12</sub> receptor, a key ADP receptor on the surface of platelets.[2][10] Unlike thienopyridine drugs (e.g., clopidogrel), Ticagrelor does not require metabolic activation and binds to a site distinct from the ADP binding site, acting as an allosteric antagonist.[11][12]

This binding "locks" the P2Y<sub>12</sub> receptor in an inactive state, preventing the ADP-induced G<sub>ai</sub> protein-mediated inhibition of adenylyl cyclase.[11][13] Consequently, intracellular cyclic adenosine monophosphate (cAMP) levels remain elevated, leading to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade ultimately prevents the conformational change and activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[10][13]

P2Y<sub>12</sub> receptor signaling and Ticagrelor's mechanism of action.

## Experimental Protocols

**Ticagrelor-d4** is predominantly used as an internal standard (IS) for the bioanalytical quantification of Ticagrelor and its active metabolite, AR-C124910XX, in plasma samples. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.[\[3\]](#)[\[4\]](#)[\[5\]](#)

### Example Protocol: Quantification in Human Plasma by LC-MS/MS

This protocol is a representative summary based on common methodologies.[\[3\]](#)[\[14\]](#)[\[15\]](#)

#### 1. Sample Preparation (Protein Precipitation)

- To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution (**Ticagrelor-d4** in methanol).
- Add 150 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for approximately 1 minute.
- Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for analysis.

#### 2. Chromatographic Separation (HPLC)

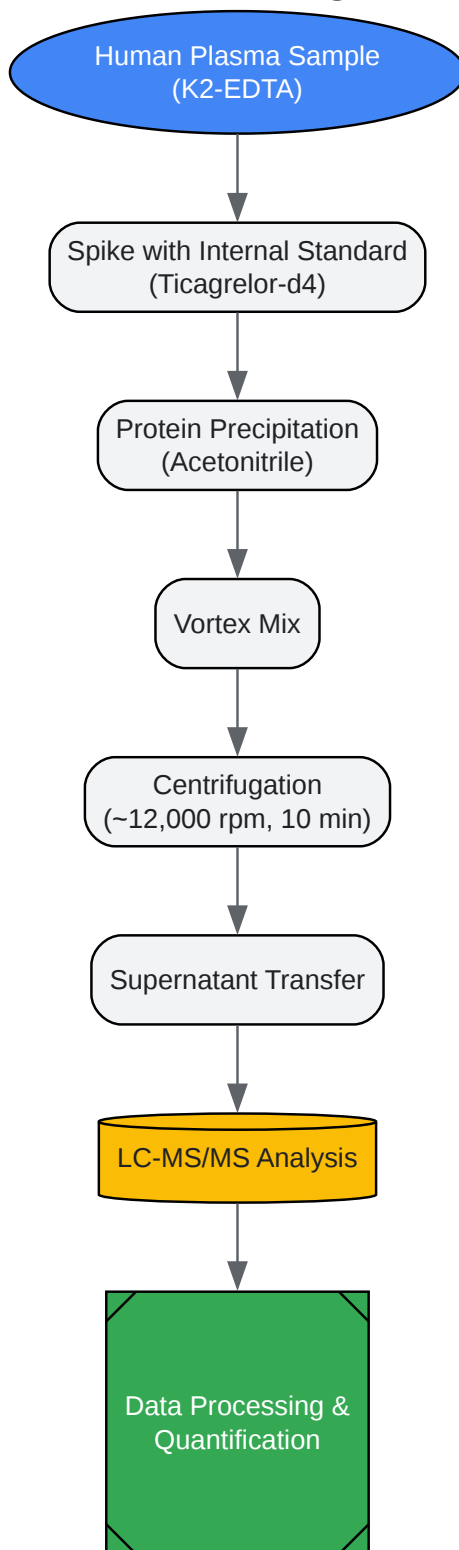
- HPLC System: A standard high-performance liquid chromatography system.
- Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent C18 reversed-phase column.[\[3\]](#)
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.

- Gradient: A linear gradient is typically used, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute the analytes.
- Injection Volume: 5-10  $\mu$ L.

### 3. Mass Spectrometric Detection (MS/MS)

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.<sup>[3][4]</sup>
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Ticagrelor:  $m/z$  521.1  $\rightarrow$  361.1<sup>[3][4]</sup>
  - AR-C124910XX (Metabolite):  $m/z$  477.1  $\rightarrow$  361.1<sup>[3][4]</sup>
  - **Ticagrelor-d4** (IS): The precursor ion will be approximately  $m/z$  525.1, while the product ion would likely be the same as unlabeled Ticagrelor ( $m/z$  361.1), depending on where the fragmentation occurs relative to the deuterium labels. The exact transition must be optimized empirically.

## Bioanalytical Workflow for Ticagrelor Quantification



[Click to download full resolution via product page](#)

Typical experimental workflow for Ticagrelor quantification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ticagrelor | C<sub>23</sub>H<sub>28</sub>F<sub>2</sub>N<sub>6</sub>O<sub>4</sub>S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. stable-isotopes.com [stable-isotopes.com]
- 8. Ticagrelor = 98 HPLC 274693-27-5 [sigmaaldrich.com]
- 9. drugs.com [drugs.com]
- 10. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 11. Ticagrelor: The First Reversibly Binding Oral P<sub>2</sub>Y<sub>12</sub> Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ticagrelor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Ticagrelor-d<sub>4</sub> chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573000#ticagrelor-d4-chemical-properties-and-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)